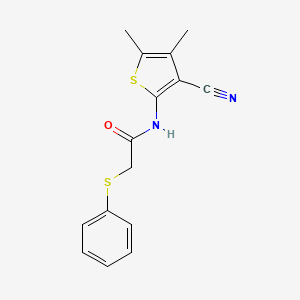

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylsulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of novel compounds with unique structural motifs is a significant area of research in medicinal chemistry. Compounds such as N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylsulfanylacetamide are of interest due to their potential biological activities and applications in various chemical reactions.

Synthesis Analysis

Synthetic strategies for compounds similar to the requested chemical involve various chemical reactions, including acylation, condensation, and microwave-assisted protocols. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide demonstrated the utilization of acylation reactions and highlighted the importance of selecting appropriate reaction conditions for achieving high yields and purity (Wang et al., 2014).

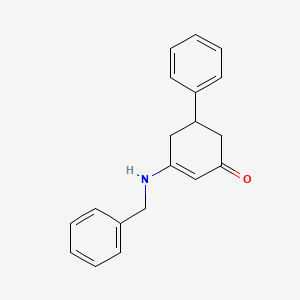

Molecular Structure Analysis

The molecular structure of related compounds often involves complex ring systems and substituents that influence their chemical behavior. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in studies of similar compounds (Al-Hourani et al., 2016).

Scientific Research Applications

Antimicrobial Applications

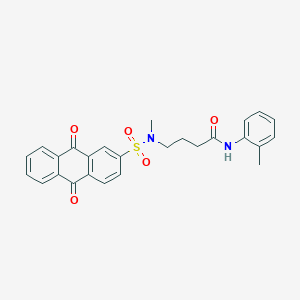

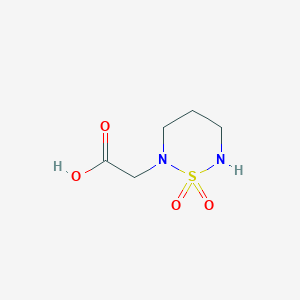

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties has been explored for use as antimicrobial agents. Compounds derived from related key intermediates have been evaluated for both in vitro antibacterial and antifungal activities, showing promising results. These studies indicate the potential of these compounds in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer and Anti-inflammatory Applications

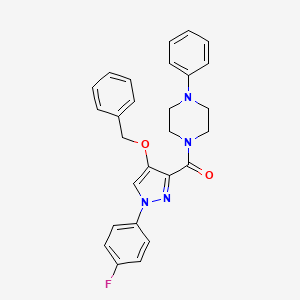

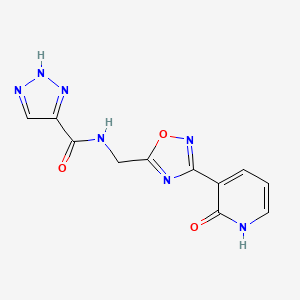

Research has been conducted on the synthesis of various derivatives for potential anticancer applications. Some derivatives have demonstrated significant inhibitory effects when screened for antiproliferative activity against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their therapeutic potential in cancer treatment (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, certain compounds have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities, with findings indicating their efficacy in reducing inflammation, comparable to standard drugs like diclofenac (Madhavi & Sreeramya, 2017).

Heterocyclic Compound Synthesis

The chemical versatility of related compounds has facilitated the synthesis of a wide array of heterocyclic derivatives. These efforts have led to the creation of thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, among others, showcasing the rich chemistry and potential for further exploration in various domains, including materials science and drug discovery (Gouda, Berghot, Shoeib, & Khalil, 2010).

properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-10-11(2)20-15(13(10)8-16)17-14(18)9-19-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIFRBSLORONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)

![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)

![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)

![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)

methanone](/img/structure/B2489268.png)

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)